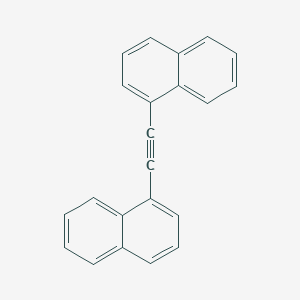
Dinaphthylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinaphthylacetylene is an organic compound characterized by the presence of two naphthalene rings connected by an acetylene bridge. This compound is known for its unique structural properties, which contribute to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dinaphthylacetylene can be synthesized through various methods. One common approach involves the use of a WCl6–Ph4Sn catalyst system. This method allows for the systematic investigation of the solution properties of the compound . Another method involves a one-pot desilylation-Sonogashira coupling reaction, which provides an efficient route for the synthesis of diarylacetylenes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions plays a crucial role in optimizing the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Dinaphthylacetylene undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can significantly influence the outcome.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthalenes.
Aplicaciones Científicas De Investigación
Dinaphthylacetylene has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a valuable tool in studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism by which dinaphthylacetylene exerts its effects is primarily related to its structural properties. The acetylene bridge and naphthalene rings allow for extensive π-conjugation, which can interact with various molecular targets and pathways. This interaction can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparación Con Compuestos Similares
Dinaphthylacetylene can be compared with other similar compounds, such as:
Diphenylacetylene: Similar in structure but with phenyl rings instead of naphthalene rings.
Poly(diphenylacetylene): Exhibits different solution properties compared to poly(this compound) due to the difference in ring structure.
Poly(phenylacetylene): Less bulky and exhibits a random coil morphology compared to the rod-like morphology of poly(this compound).
The uniqueness of this compound lies in its ability to form highly birefringent liquid crystalline materials, which are not as easily achieved with other similar compounds .
Propiedades
Fórmula molecular |
C22H14 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
1-(2-naphthalen-1-ylethynyl)naphthalene |
InChI |
InChI=1S/C22H14/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H |
Clave InChI |
UJVHILYQAXYYRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















